Product packaging for K-Pool(Cat. No.:CAS No. 31089-39-1)

K-Pool

Cat. No.: B1624454
CAS No.: 31089-39-1
M. Wt: 212.73 g/mol
InChI Key: XEFBERIFHPNXFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

K-Pool is a specialized research-grade chemical formulation designed for advanced studies in swimming pool water treatment and disinfection dynamics. Its primary active component is a potassium-based oxidizer, which functions as a potent non-chlorine shock agent for the degradation of organic contaminants, chloramines, and microbiological agents in recreational water systems . Upon application in an aqueous environment, the reagent undergoes activation to generate highly reactive sulfate radical species (SO4•−), which effectively mineralize organic matter and disrupt critical enzymatic processes within bacterial cells, leading to microbial cell death . This mechanism provides a valuable alternative to traditional chlorine-based disinfectants, allowing researchers to investigate the formation and mitigation of harmful disinfection by-products (DBPs) like trihalomethanes (THMs) and haloacetic acids (HAAs) without adding stabilized cyanuric acid to the system . This compound is supplied as a stable, solid compound that offers researchers a predictable and consistent reagent for kinetic studies, enabling the modeling of reaction rates and oxidant demand in controlled aquatic environments . This product is intended for research applications only, including the study of advanced oxidation processes (AOPs), water chemistry kinetics, disinfection by-product formation potential, and the development of next-generation pool water quality management systems. It is strictly for laboratory use by qualified professionals and is not intended for diagnostic, therapeutic, or personal consumer use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H15CuNO3+ B1624454 K-Pool CAS No. 31089-39-1

Properties

CAS No.

31089-39-1

Molecular Formula

C6H15CuNO3+

Molecular Weight

212.73 g/mol

IUPAC Name

2-[bis(2-hydroxyethyl)amino]ethanol;copper(1+)

InChI

InChI=1S/C6H15NO3.Cu/c8-4-1-7(2-5-9)3-6-10;/h8-10H,1-6H2;/q;+1

InChI Key

XEFBERIFHPNXFP-UHFFFAOYSA-N

SMILES

C(CO)N(CCO)CCO.[Cu+]

Canonical SMILES

C(CO)N(CCO)CCO.[Cu+]

Other CAS No.

31089-39-1

Related CAS

102-71-6 (Parent)

Origin of Product

United States

Kinetic and Mechanistic Investigations of Chemical Pool Dynamics

Kinetic Studies of Reactivity within Chemical Pool Environments

Kinetic studies in these environments are crucial for modeling and maintaining water quality. They focus on how fast reactions occur, which is a key factor in predicting the concentrations of various chemical species over time. wikipedia.org

The rate of a chemical reaction is the speed at which reactants are converted into products. wikipedia.org In a chemical pool, multiple reactions occur simultaneously. For instance, the decomposition of free chlorine is a critical process to monitor. The reaction rate constant for this decomposition provides qualitative information about the water's quality and is influenced by factors like temperature. mdpi.comresearchgate.net Experimental methods to determine reaction rates often involve monitoring the change in concentration of a reactant or product over time. solubilityofthings.compurdue.edu For example, the rate of free chlorine decomposition can be determined by measuring its concentration at various intervals. mdpi.comresearchgate.net

Table 1: Factors Influencing Reaction Rates in Chemical Pool Systems

Factor Description Impact on Reaction Rate
Temperature A measure of the average kinetic energy of molecules. Generally, an increase in temperature increases the reaction rate by providing more molecules with the necessary activation energy. wikipedia.orgwikipedia.org
Concentration The amount of a substance in a given volume. Higher concentrations of reactants typically lead to more frequent collisions and a faster reaction rate. wikipedia.org
Catalysts Substances that increase the rate of a reaction without being consumed. Catalysts provide an alternative reaction pathway with a lower activation energy. wikipedia.orgtaylorandfrancis.com

| pH | A measure of the acidity or alkalinity of the solution. | The pH can affect the speciation of reactants, such as the equilibrium between hypochlorous acid and the hypochlorite (B82951) ion, thereby influencing reaction rates. compoundchem.com |

Activation energy is the minimum energy required for a reaction to occur. wikipedia.org It represents the energy barrier that reactants must overcome to transform into products. wikipedia.org In the context of chemical pool systems, understanding the activation energy of various reactions is essential for predicting how temperature changes will affect the system's chemistry.

The Arrhenius equation provides a quantitative relationship between the activation energy, temperature, and the reaction rate constant. wikipedia.org By plotting the natural logarithm of the rate constant against the inverse of the temperature, the activation energy can be determined from the slope of the resulting line. purdue.edu For example, the experimental value for the activation energy of free chlorine decomposition in a model swimming pool system was calculated to be 76.0 kJ·mol⁻¹. nih.govmdpi.com A lower activation energy implies a faster reaction rate. mdpi.com Catalysts can increase the rate of a reaction by providing an alternative mechanism with a lower activation energy. taylorandfrancis.compurdue.edu

Table 2: Activation Energies for Selected Reactions

Reaction System Activation Energy (Ea)
Decomposition of Free Chlorine Model Swimming Pool Water 76.0 kJ·mol⁻¹ nih.govmdpi.com
Leaching of Ilmenite Moderate Temperature and Acid 64.4 - 90 kJ·mol⁻¹ taylorandfrancis.com

Elucidation of Reaction Mechanisms in Chemical Pool Transformations

In multi-step reactions, intermediates and transition states are crucial concepts. solubilityofthings.com A transition state is a high-energy, short-lived configuration of atoms that exists at the peak of the energy barrier between reactants and products. solubilityofthings.comstackexchange.com It cannot be isolated. quora.comreddit.com In contrast, an intermediate is a more stable species that is formed in one step and consumed in a subsequent step. solubilityofthings.comstackexchange.com Intermediates correspond to local energy minima on the reaction pathway and can sometimes be detected or even isolated. solubilityofthings.comquora.com

Redox (reduction-oxidation) reactions are fundamental to the chemistry of chemical pools, particularly in the context of disinfection. acti-chemical.com These reactions involve the transfer of electrons from a reducing agent to an oxidizing agent. wikipedia.org The disinfectant, such as chlorine or potassium monopersulfate, acts as an oxidizing agent, reacting with and neutralizing contaminants. acti-chemical.comeztestpools.com

Computational and Theoretical Kinetics in Chemical Pool Modeling

Theoretical predictions of rate coefficients involve several steps, from calculating the properties of individual molecules using quantum chemical theories to applying statistical rate theories to determine macroscopic kinetic parameters. acs.org For example, computational models can be used to calculate activation energies and predict the geometries of transition states. acs.org Molecular dynamics simulations can provide a detailed picture of how reactions occur in the condensed phase. acs.org

In the context of chemical pools, these models can help predict the formation of disinfection byproducts and optimize treatment strategies. acs.org For instance, kinetic modeling can be used to develop a mathematical model for predicting the formation of trihalomethanes (THMs) in swimming pool water. mdpi.comresearchgate.net Machine learning is also emerging as a data-driven approach for predicting kinetic parameters like activation energy. acs.org

Molecular Dynamics Simulations of Pool Constituent Behavior

Molecular Dynamics (MD) simulations are a powerful computational tool used to model the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD provides a detailed view of molecular behavior, offering insights into processes such as diffusion, solvation, and interfacial phenomena, which are critical in understanding the behavior of chemical constituents in an aqueous environment.

Recent research has employed MD simulations to elucidate the behavior of peroxymonosulfate (B1194676) (PMS), the active anion of Potassium Monopersulfate, particularly in catalytic systems relevant to water treatment. One area of focus has been the "nanoconfinement effect," where the reactivity of chemical species is enhanced within nanoscale spaces. MD simulations have been instrumental in visualizing and quantifying the mechanisms behind this enhancement.

A study investigating the activation of PMS by nanoconfined cobalt oxide demonstrated that these confined spaces significantly increase the probability of collisions between PMS molecules and target organic pollutants. The simulations revealed that the nanostructure serves to concentrate the reactant molecules, thereby reducing mass transfer distances and accelerating reaction rates. The mean square displacement (MSD) calculated from these simulations provides a measure of the diffusion coefficient, quantitatively showing how the confinement hinders free diffusion and promotes localized interactions. acs.org

For instance, simulations can model the diffusion process of PMS and other molecules within different environments, such as in bulk water versus within the pores of a catalytic material. The results from these simulations, including diffusion coefficients and radial distribution functions, offer a molecular-level explanation for experimentally observed reaction kinetics. acs.org While direct MD simulations of Potassium Monopersulfate in a typical swimming pool environment are not extensively published, studies on similar potassium salt solutions, like potassium perfluorooctanesulfonate, demonstrate the utility of MD in modeling the distribution and behavior of potassium ions and their associated anions at interfaces, such as the water-air interface. researchgate.net

Interactive Data Table: Representative Parameters in Molecular Dynamics Simulations of Peroxymonosulfate Systems

ParameterValue / DescriptionPurpose in SimulationReference
System Composition Peroxymonosulfate ions, water molecules, organic substrate (e.g., Diclofenac), catalyst surfaceTo model the interactions between all relevant chemical species in the simulated environment. acs.orgacs.org
Force Field COMPASS (Condensed-phase Optimized Molecular Potentials for Atomistic Simulation Studies)A set of parameters and equations used to describe the potential energy of the system, governing the interactions between atoms. acs.org
Simulation Box Size e.g., 3.0 x 3.0 x 8.0 nm³Defines the periodic boundary conditions of the simulated volume. acs.org
Time Step 1.0 fs (femtosecond)The small increment of time over which the equations of motion are integrated. acs.org
Temperature 298 K (25 °C)The target temperature of the simulation, maintained by a thermostat to mimic real-world conditions. acs.org
Ensemble NVT (Canonical)A statistical ensemble that keeps the number of particles (N), volume (V), and temperature (T) constant during the simulation. acs.org
Calculated Property Mean Square Displacement (MSD) / Diffusion CoefficientUsed to quantify the movement and diffusion of molecules over time, indicating the effect of confinement on mobility. acs.org

Quantum Chemical Approaches to Kinetic Parameters

Quantum chemistry provides methods to compute the electronic structure of molecules, offering profound insights into reaction mechanisms and kinetics. Techniques like Density Functional Theory (DFT) are widely used to calculate the energetics of reaction pathways, determine the structures of transition states, and predict kinetic parameters such as activation energies and reaction rate constants.

In the context of peroxymonosulfate and persulfate chemistry, quantum chemical calculations have been crucial for understanding how these species are "activated" to produce highly reactive radicals, such as sulfate (B86663) (SO₄•⁻) and hydroxyl (•OH) radicals. These radicals are responsible for the powerful oxidizing capabilities of these compounds.

For example, DFT calculations have been used to investigate the degradation of organic pollutants by persulfate-based advanced oxidation processes. One such study analyzed the reaction mechanism between the pesticide chlorpyrifos (B1668852) and the radicals generated from persulfate. nih.gov The calculations identified the specific sites on the chlorpyrifos molecule that are most susceptible to attack by the radicals. Furthermore, the study computed the reaction rate constants for these degradation pathways, finding them to be 6.32 × 10⁸ M⁻¹·s⁻¹ for the reaction with hydroxyl radicals and 9.14 × 10⁸ M⁻¹·s⁻¹ for the reaction with sulfate radicals at room temperature. nih.gov These theoretically derived values showed good agreement with experimental findings, validating the proposed mechanism. nih.gov

Another application of quantum chemistry is in understanding the synergistic effects in catalytic systems. DFT calculations have been employed to model the interaction between peroxymonosulfate and catalysts. For instance, in a system with Co-doped Bi₂O₂CO₃, calculations revealed that asymmetric Co-O-Bi sites lead to an electron density redistribution. nih.govresearchgate.net This change in electron density facilitates the simultaneous reduction of PMS at one site to generate sulfate and hydroxyl radicals, and the oxidation of PMS at another site to produce singlet oxygen (¹O₂), another reactive species. nih.govresearchgate.net Such detailed mechanistic insights are often inaccessible through experimental means alone.

These computational approaches allow researchers to screen potential catalysts and predict the degradation pathways of various contaminants, guiding the development of more efficient water treatment technologies.

Interactive Data Table: Quantum Chemical Parameters for Persulfate Radical Reactions

ParameterValueMethodSignificanceReference
Reaction Chlorpyrifos + •OHM06-2X/6-311++G(3df,3pd)Describes the degradation of a pesticide by hydroxyl radicals. nih.gov
Calculated Rate Constant (k) 6.32 × 10⁸ M⁻¹·s⁻¹Density Functional Theory (DFT)Predicts the speed of the degradation reaction initiated by the hydroxyl radical. nih.gov
Reaction Chlorpyrifos + SO₄•⁻M06-2X/6-311++G(3df,3pd)Describes the degradation of a pesticide by sulfate radicals. nih.gov
Calculated Rate Constant (k) 9.14 × 10⁸ M⁻¹·s⁻¹Density Functional Theory (DFT)Predicts the speed of the degradation reaction initiated by the sulfate radical. nih.gov
Activation Energy (Fe²⁺/PS system) 12 kcal mol⁻¹N/A (Referenced value)The energy barrier for the activation of persulfate (PS) by ferrous iron (Fe²⁺), indicating a relatively fast reaction. mdpi.com
Activation Energy (Thermal) 33.5 kcal mol⁻¹N/A (Referenced value)The energy barrier for breaking the O-O bond in persulfate by heat alone, indicating a much slower process than catalytic activation. mdpi.com

The Chiral Pool: Advanced Stereochemical Synthesis and Control

Exploration of Naturally Derived Chiral Pool Precursors in Asymmetric Synthesis

The utility of the chiral pool is vast, with precursors being categorized based on their application as chiral sources, devices, or inducers. mdpi.com As chiral sources, they are incorporated directly into the target molecule's framework. As chiral devices, they function as catalysts or auxiliaries to control stereochemistry, and as inducers, they help generate new stereocenters in a substrate-controlled manner. mdpi.com

The transformation of chiral pool substrates into valuable synthetic intermediates is a fundamental aspect of their application. For instance, amino acids, which are readily available in both enantiopure forms, serve as powerful tools for the total synthesis of structurally diverse natural products. mdpi.com L-tryptophan, an aromatic amino acid, has been employed as a precursor in the synthesis of natural products with indole-derived frameworks. mdpi.com Similarly, D-serine has been utilized in the enantioselective synthesis of complex molecules like (−)-α-kainic acid through a series of conventional protocols to form key cyclopropane intermediates. mdpi.com

In the realm of terpenes, common starting materials from the chiral pool include carvone, which can be transformed through allylic chlorination, acetate (B1210297) displacement, and hydrolysis to create versatile intermediates. nih.gov These intermediates can then undergo further reactions, such as epoxidation, to construct complex ring systems. nih.gov The following table outlines several key chiral pool precursors and their transformations into important synthetic intermediates.

Chiral Pool PrecursorTransformationResulting Intermediate/ProductReference
D-SerineConventional protocolsCyclopropane precursor for (−)-α-kainic acid mdpi.com
L-TryptophanDiastereoselective Pictet-Spengler cyclizationTricyclic indole systems mdpi.com
CarvoneAllylic chlorination, acetate displacement, hydrolysisAllylic alcohol intermediate nih.gov
L-TyrosineOxidative dearomatization and conjugate additionEnone intermediate for dimeric alkaloids mdpi.com

Chiral motifs derived from the chiral pool are instrumental in the development of enantioselective catalysts. nih.gov These catalysts are crucial for producing enantiomerically enriched compounds, which is of high importance in the pharmaceutical and agrochemical industries. nih.gov For example, diisopinocampheylborane, an organoborane used for the asymmetric synthesis of secondary alcohols, is derived from the hydroboration of α-pinene, a common terpene from the chiral pool. wikipedia.org

The design of chiral ligands is a key aspect of developing new enantioselective catalysts. nih.gov The modularity of catalysts assembled from components of the chiral pool allows for the rapid generation and evaluation of a large number of catalysts for various reactions. acs.org This approach enables the fine-tuning of catalyst-substrate interactions to direct reactions toward specific stereochemical outcomes. acs.org

Strategies for Expanding the Accessible Chiral Pool

While the natural chiral pool is extensive, there is ongoing research into strategies for its expansion to include a wider variety of enantioenriched materials. acs.org Chemoenzymatic approaches represent a powerful tool in this endeavor, leveraging the selectivity and efficiency of enzymes to generate novel chiral building blocks. nih.gov For example, amino acid hydroxylases can be used to create hydroxylated variants of proline, lysine, and arginine, thereby expanding the pool of amino acid-derived building blocks for peptide synthesis. nih.gov

Catalyst-controlled stereochemistry plays a pivotal role in expanding the utility of the chiral pool. By using enantioselective catalysts, it is possible to override the inherent stereochemical bias of a chiral substrate, allowing for the synthesis of diastereomers that would otherwise be difficult to access. This approach enhances the versatility of existing chiral pool precursors by enabling access to a broader range of stereochemical outcomes from a single starting material. The development of polyfunctional catalysts that can overcome inherent diastereoselectivity is a key area of research in this field. acs.org

Total Synthesis of Complex Molecular Architectures from Chiral Pool Intermediates

The ultimate demonstration of the utility of the chiral pool is in the total synthesis of complex natural products. mdpi.comnih.gov The chiral pool approach is often the most effective method for establishing key stereocenters in optically active compounds. mdpi.com For example, the synthesis of the anticancer drug paclitaxel (Taxol) is made more efficient by incorporating the C10 precursor verbenone, a member of the terpene chiral pool. wikipedia.org Similarly, a portion of the structure of epothilone, another anticancer agent, is constructed from the readily available and enantiopure (–)-pantolactone. wikipedia.org

The total synthesis of the protein phosphatase inhibitor okadaic acid has been achieved through a convergent strategy using three components derived from carbohydrate precursors within the chiral pool. researchgate.net This highlights the power of using chiral pool intermediates to construct highly complex molecular architectures. The following table provides examples of complex molecules synthesized using precursors from the chiral pool.

Target MoleculeChiral Pool Precursor(s)Synthetic StrategyReference
Paclitaxel (Taxol)VerbenoneIncorporation of a C10 precursor wikipedia.org
Epothilone(–)-PantolactoneBuilding block approach wikipedia.org
(−)-α-Kainic acidD-SerineIntramolecular cycloaddition mdpi.com
Okadaic acidCarbohydratesConvergent coupling of three components researchgate.net
PaeonisuffroneCarvoneReductive, titanocene-mediated cyclization nih.gov

The Hydrocarbon Pool: Catalytic Conversion and Species Control

Mechanistic Understanding of the Hydrocarbon Pool in MTH Processes

The hydrocarbon pool mechanism is a complex, autocatalytic cycle that circumvents the high energy barriers associated with the direct coupling of methanol molecules. Instead, methanol or its dehydrated derivative, dimethyl ether, reacts with a complex mixture of trapped organic species—the hydrocarbon pool—that act as co-catalysts or reaction centers. This process operates through a dual-cycle mechanism, involving both an olefin-based cycle and an aromatic-based cycle, which compete for acid sites and dictate the final product distribution. oaes.ccresearchgate.net

The hydrocarbon pool is not a single entity but a dynamic collection of diverse organic molecules. Extensive research has identified key components that initiate and propagate the catalytic cycles. Primary among these are polymethylated aromatic compounds and various olefins.

Advanced spectroscopic techniques, particularly solid-state Nuclear Magnetic Resonance (NMR), have been instrumental in identifying these transient species. Studies have confirmed the presence of polymethylbenzenes, such as pentamethylbenzene and hexamethylbenzene, which are key intermediates in the aromatic-based cycle. rsc.org Furthermore, cyclopentenyl cations have been identified as crucial cationic intermediates. rsc.org These aromatic species serve as scaffolds for methylation by methanol, followed by dealkylation to release lighter olefins like ethene. rsc.org In situ solid-state NMR studies have also successfully identified various surface alkoxy species that form upon methanol activation, which are precursors to the formation of the hydrocarbon pool and eventual olefin products. rsc.orgresearchgate.net

Hydrocarbon Pool SpeciesRole/TypePrimary Identification Technique(s)
Polymethylbenzenes (e.g., Penta/Hexamethylbenzene)Aromatic IntermediatesSolid-State NMR, GC-MS
Light Olefins (e.g., Propene, Butene)Olefinic IntermediatesGC-MS, Solid-State NMR
Cyclopentenyl Cations (e.g., tetramethylcyclopentenyl cation)Cationic Intermediates13C MAS NMR
Surface Alkoxy SpeciesReaction PrecursorsIn situ Solid-State NMR

Zeolites, the crystalline aluminosilicates used as catalysts in MTH, possess a microporous structure of channels and cages on the molecular scale. This structure imposes significant "confinement effects" that profoundly influence the hydrocarbon pool's reactivity and, consequently, the process's selectivity. nih.govfrontiersin.org

The spatial constraints of the zeolite framework dictate which hydrocarbon pool species can form and how they can react, a phenomenon known as shape selectivity. mdpi.com The size and topology of the zeolite cavities can stabilize specific reaction intermediates and transition states. researchgate.net For instance, carbocations are most stable when their size closely matches the dimensions of the zeolite channels or cages. researchgate.net This stabilization lowers the activation energy for desired reaction pathways. Density functional theory calculations have shown that the reaction barriers for methylation and olefin production are highly dependent on how well the hydrocarbon pool species fit within the zeolite cavities, with the chabazite (CHA) structure showing a particularly good dimensional match for key intermediates. researchgate.net

Furthermore, the confined environment affects the competition between the dual catalytic cycles. Zeolites with larger cavities may favor the formation of bulkier polyaromatic hydrocarbons, which can lead to faster deactivation, while smaller pores can restrict the formation of these coke precursors and extend catalyst lifetime. mdpi.com The local electric fields within the zeolite pores can also influence the energy levels of guest molecules, assisting in their activation. nih.gov

Catalyst Engineering for Selective Hydrocarbon Pool Management

A primary goal in MTH research is to control the product distribution, particularly to maximize the yield of high-demand light olefins such as propene. This is achieved through catalyst engineering, which aims to selectively manage the hydrocarbon pool by promoting one catalytic cycle over the other. oaes.cc The dual-cycle mechanism provides the framework for this control: the aromatic-based cycle is largely associated with the formation of ethene, while the olefin-based cycle is the primary route to propene and higher olefins. oaes.cc

Several catalyst design strategies have been developed to steer the MTH process towards a specific product slate. These strategies primarily involve modifying the zeolite's topology and acidity.

Tuning Acidity: The concentration and strength of Brønsted acid sites are critical. Reducing the acid site density or strength can suppress the hydrogen transfer reactions that are integral to the aromatic cycle. The introduction of certain metals like Mg²⁺, Ca²⁺, and Mn²⁺ can reduce Brønsted acidity, leading to a decreased concentration of neutral aromatic compounds and favoring the olefinic cycle, thereby increasing propene selectivity. researchgate.net

Modifying Zeolite Topology: The pore structure of the zeolite has a direct impact on product selectivity. Catalysts with small pores and cages, such as SAPO-34, physically hinder the formation of bulky aromatic intermediates, thus favoring the olefin-based cycle and the production of light olefins. In contrast, medium-pore zeolites like ZSM-5 can accommodate the aromatic cycle more readily.

Hierarchical Porosity: Introducing mesopores into the microporous zeolite structure can improve the diffusion of reactants and products. This can enhance catalyst lifetime by reducing the formation of external coke deposits that block access to the active sites within the micropores.

StrategyCatalyst ModificationEffect on Hydrocarbon PoolImpact on Product Selectivity
Acidity ReductionIntroduction of metals (Mg²⁺, Ca²⁺); hydrothermal treatment.Suppresses aromatic-based cycle.Increased Propene-to-Ethene ratio. researchgate.net
Topological ControlUse of small-pore zeolites (e.g., SAPO-34).Restricts formation of bulky aromatic intermediates.High selectivity to light olefins.
Mesopore IntroductionSynthesis of hierarchical zeolites.Improves mass transport, reduces external coke.Enhanced catalyst lifetime and stability.

Operando Spectroscopic Investigations of Hydrocarbon Pool Dynamics

To truly understand and optimize the MTH process, it is crucial to observe the catalyst and the hydrocarbon pool species under actual reaction conditions. Operando spectroscopy—the study of a catalyst in action—provides a real-time window into the dynamic structural and chemical changes occurring during catalysis. chimia.chnih.gov This approach has been invaluable for elucidating the complex evolution of the hydrocarbon pool.

Several complementary operando techniques are employed to track the MTH reaction:

Operando UV-Vis Diffuse Reflectance Spectroscopy (DRS): This technique is highly sensitive to the electronic transitions of conjugated organic molecules. It is used to monitor the formation and evolution of aromatic species, including methylbenzenes, polycyclic aromatics, and coke precursors, within the zeolite pores. researchgate.netresearchgate.netuu.nl Different absorption bands can be assigned to specific types of hydrocarbon species, allowing researchers to track the onset of the aromatic cycle and the subsequent catalyst deactivation. researchgate.netacs.org

Operando Solid-State NMR Spectroscopy: As a powerful tool for structural elucidation, operando NMR allows for the real-time observation of reactant conversion and intermediate formation. researchgate.netfigshare.comscispace.com It can distinguish between different types of carbon environments, providing detailed information on the composition of the hydrocarbon pool and helping to identify key intermediates like carbocations. researchgate.net

Operando Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques provide complementary information on molecular structures and adsorbed species. They can be used to study the interaction of methanol with the catalyst's acid sites and to detect the formation of various intermediates and surface deposits. chimia.ch

By combining these operando techniques with online product analysis (e.g., mass spectrometry), researchers can build a comprehensive picture of the MTH reaction, correlating the evolution of hydrocarbon pool species with catalytic activity and selectivity in real time. This dynamic understanding is essential for the rational design of next-generation MTH catalysts.

Split and Pool Methodologies in Combinatorial Chemical Library Generation

Principles and Methodological Refinements in Split-and-Pool Synthesis

The split-and-pool synthesis is a systematic process for creating a combinatorial compound library in a stepwise and highly efficient manner. nih.govwikipedia.org The fundamental procedure involves iterative cycles of three key steps: splitting a solid support resin into multiple portions, coupling a unique building block to each portion, and then pooling all portions back together. nih.govwikipedia.org This method, often carried out on solid-phase supports like resin beads, ensures that each bead ultimately carries a single, unique chemical compound. researchgate.netnih.gov

Methodological refinements have been introduced to enhance the capabilities of this technique. One such refinement is the use of soluble supports like polyethylene glycol (PEG), which allows the synthesis to occur in a homogeneous solution phase, combining the benefits of high efficiency with favorable reaction kinetics. nih.gov Additionally, modifications have been developed to produce larger quantities of known compounds by enclosing the resin in permeable capsules tagged with radiofrequency labels that record the sequence of building blocks added. wikipedia.org

Theoretical Efficiency and Diversity Generation in Compound Libraries

The paramount advantage of the split-and-pool method is its exponential efficiency in generating chemical diversity. nih.gov The number of unique compounds in the final library is a product of the number of building blocks used in each cycle. For instance, a three-step synthesis using ten different building blocks in each step can theoretically generate 10 x 10 x 10, or 1,000 distinct compounds. This exponential growth allows for the creation of millions or even trillions of compounds with a linearly increasing number of synthetic steps. nih.govwikipedia.org

The diversity of a library like K-Pool is not only determined by the number of compounds but also by the variety of their structures. This includes appendage diversity (variation of R-groups), stereochemical diversity (variation in the 3D orientation of functional groups), and scaffold diversity (variation in the core molecular structure). By carefully selecting building blocks with diverse functionalities and stereochemistries, a highly diverse chemical space can be explored.

Interactive Table: Growth of a Combinatorial Library The following table illustrates the exponential increase in the number of unique compounds in a library based on the number of synthetic cycles and the number of building blocks used per cycle.

Number of Synthetic CyclesNumber of Building Blocks per CycleTotal Number of Unique Compounds
210100
3101,000
41010,000
3208,000
420160,000

Advanced Encoding Strategies for Split-and-Pool Libraries

A significant challenge in split-and-pool synthesis is determining the chemical structure of a "hit" compound identified during screening, as each bead contains a unique but unknown molecule. nih.gov To address this, advanced encoding strategies have been developed to record the synthetic history of each bead. These methods involve attaching chemical tags in parallel with the library synthesis.

Early encoding methods included the use of peptide sequences or chlorinated aromatic compounds that could be detected at sub-picomolar levels. nih.govimperial.ac.uk Another innovative approach involved bifunctional linkers where one end attaches to the library's building blocks and the other to encoding amino acid triplets. nih.gov However, the most transformative encoding strategy has been the use of DNA oligomers. researchgate.netnih.gov

DNA-Encoded Libraries and Self-Assembling Systems

DNA-encoded libraries (DELs) represent a paradigm shift in combinatorial chemistry. In this approach, a short DNA sequence is attached to each building block, serving as a unique, amplifiable barcode for that specific chemical moiety. researchgate.netresearchgate.net As the library is synthesized through the split-and-pool process, the DNA tags are ligated together, creating a unique DNA sequence for each compound that chronicles its synthetic route. researchgate.net This allows for the identification of binding molecules by amplifying and sequencing their DNA tags. nih.gov

A significant innovation in DEL technology was the move to a solution-phase synthesis where the solid support is omitted entirely, and the encoding DNA oligomers themselves act as the substrate. nih.gov This circumvents the limitation of the number of compounds being tied to the number of resin beads. nih.gov

Self-assembling systems are a further evolution of this concept. In one manifestation, a self-assembled DNA-encoded chemical library can be constructed by mixing pre-purified sub-libraries. researchgate.net For example, an "m x n" member library can be formed by combining an "m"-member and an "n"-member sub-library, where the DNA tags guide the assembly. researchgate.net Another approach, termed DNA-templated synthesis, uses the DNA tag to direct the ligation of building blocks to one another, with the encoding tag acting as a guide for the synthesis. researchgate.net

Automation and Miniaturization in Split-and-Pool Synthesis

The repetitive nature of the split-and-pool process makes it highly amenable to automation. fortunejournals.com Automated systems have been developed to handle the large number of samples simultaneously, which increases throughput and ensures consistency. nih.govfortunejournals.com These robotic systems can perform the sequential steps of splitting, coupling, and pooling with minimal human intervention. nih.gov Advanced software solutions are used to manage the entire process, from experimental design to data collection and analysis. helgroup.com

Miniaturization has been another key driver in the advancement of combinatorial chemistry. fortunejournals.comnih.gov By reducing the scale of the reactions, significant savings in reagents and materials can be achieved. fortunejournals.com Microfluidic technologies and lab-on-a-chip systems enable reactions to be carried out in extremely small volumes, further increasing throughput. fortunejournals.com High-throughput screening (HTS) has also benefited from miniaturization, with the development of high-density microplates, such as 9600-well plates, allowing for assays to be performed in volumes as small as 0.2 microliters. researchsolutions.com The integration of automation and miniaturization allows for the rapid and cost-effective generation and screening of vast combinatorial libraries like this compound. nih.gov

Interactive Table: Comparison of Synthesis Scales This table provides a conceptual comparison of traditional synthesis scales with miniaturized formats used in modern combinatorial chemistry.

FeatureTraditional Lab ScaleMiniaturized HTS Scale
Reaction Volume Milliliters to LitersMicroliters to Nanoliters
Number of Reactions 1 to ~1096 to >10,000
Reagent Consumption HighVery Low
Throughput LowUltra-High
Automation Level Manual to Semi-AutomatedFully Automated

Analytical Methodologies for Chemical Pool Characterization

Spectroscopic Techniques for Real-Time Monitoring of Pool Compositions.

Spectroscopic techniques are invaluable for the real-time, non-invasive monitoring of chemical pool compositions, offering insights into molecular structures, concentrations, and reaction kinetics. These methods leverage the interaction of electromagnetic radiation with matter to provide instantaneous data without disturbing the system.

Ultraviolet-Visible (UV-Vis) spectroscopy is widely used for quantitative analysis, particularly for compounds that absorb light in the UV or visible regions. It is effective for tracking the concentration of specific components and reaction progress in real-time due to its rapid data acquisition. mdpi.comsolubilityofthings.comsolubilityofthings.com However, its utility can be limited by lower sensitivity and selectivity compared to other vibrational spectroscopic methods, especially in complex mixtures where spectral overlap can occur. mdpi.com

Fourier Transform Infrared (FTIR) spectroscopy provides detailed "fingerprint" spectra of starting materials, intermediates, products, and by-products by measuring the absorption of infrared radiation. spectroscopyonline.commt.com This technique is highly effective for analyzing mixtures of organic compounds, offering unique characteristic vibrational frequencies for different metabolites. mdpi.com FTIR allows for real-time monitoring without sample preparation or disruption to the process, making it suitable for in-line bioprocess monitoring and observing chemical reactions as they unfold. mdpi.commt.comthermofisher.com Advances in FTIR technology, such as thermospectroscopic imagers, enable the capture of thermal and spectral images quickly and with high spectral resolution, providing deeper insights into reaction dynamics. thermofisher.com

Raman spectroscopy, a complementary vibrational technique, provides molecular-level information by probing vibrational modes of molecules. mdpi.com It is particularly useful for studying non-polar bonds and symmetrical vibrations, and like FTIR, offers unique spectra for specific metabolites. mdpi.comfiveable.me Both IR and Raman spectroscopy are crucial for in situ studies, providing complementary information about molecular vibrations and allowing for the identification of functional groups and molecular structures during reactions. fiveable.me

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for real-time reaction monitoring, providing extensive information about the structure of species and their quantitative nature. rsc.org While traditional off-line NMR can introduce delays, in situ NMR methods are being developed to overcome these limitations, allowing for the study of reaction mechanisms and catalyst properties under precise control of reaction conditions. rsc.orgosti.gov

Illustrative Data Table: Spectroscopic Monitoring of a Hypothetical K-Pool Reaction

This table demonstrates how different spectroscopic techniques might track changes in component concentrations over time during a reaction within a "this compound."

Time (min)UV-Vis Absorbance (Reactant A)FTIR Peak Area (Intermediate B)Raman Intensity (Product C)
00.850.050.02
50.600.300.15
100.350.550.40
150.100.200.75
200.020.080.90

Note: This is an illustrative data table. In a real-world scenario, interactive data tables would allow for dynamic filtering, sorting, and visualization of data.

In Situ Spectroscopic Approaches in Mechanistic Studies.

In situ spectroscopic approaches are critical for elucidating reaction mechanisms by providing real-time data on molecular interactions and transformations as they occur within the "this compound," without the need for sample isolation. fiveable.menih.gov This allows scientists to observe dynamic changes, identify transient intermediate species, and understand the kinetics of chemical reactions. mt.comthermofisher.comfiveable.me

For instance, in situ FTIR spectroscopy can monitor unstable reaction intermediates in complex multi-step chemical reactions, offering crucial insights into the reaction pathway. americanpharmaceuticalreview.com Similarly, in situ Raman spectroscopy has been instrumental in revealing the formation and transformation pathways of various intermediates in studies of CO2 reduction reactions, exploring their relationship with catalyst active sites. rsc.org These techniques are essential for investigating heterogeneous catalysis, where reactants interact with solid catalyst surfaces, and for optimizing catalyst design by providing insights into catalyst behavior under operating conditions. fiveable.mechemcatbio.org The ability to capture data on-site helps in understanding how operating conditions and impurities might lead to catalyst deactivation. chemcatbio.org

Chromatographic Separations and Mass Spectrometry for Pool Component Profiling.

While spectroscopic techniques offer real-time insights, comprehensive profiling of individual components within a complex "this compound" often requires hyphenated techniques that combine separation power with highly sensitive and selective detection. Chromatographic separations, such as Gas Chromatography (GC) and Liquid Chromatography (LC), are coupled with Mass Spectrometry (MS) to achieve this. wikipedia.orgjove.com

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred technique for separating and identifying volatile and semi-volatile organic compounds. thermofisher.commeasurlabs.com The GC separates components based on their boiling points and polarity, with each compound eluting at a different retention time. thermofisher.comlongdom.org The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. thermofisher.com The resulting mass spectrum acts as a unique "fingerprint" for each compound, allowing for identification by comparing it to spectral databases. longdom.org GC-MS is widely used for analyzing complex mixtures, quantifying analytes, identifying unknown peaks, and detecting trace levels of contamination in various fields, including environmental monitoring and food safety. thermofisher.commeasurlabs.comscioninstruments.com

Liquid Chromatography-Mass Spectrometry (LC-MS), including High-Performance Liquid Chromatography (HPLC-MS), combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. wikipedia.orgchemyx.com LC-MS is particularly suitable for analyzing thermally unstable, large, polar, ionic, or non-volatile compounds that are not amenable to GC. chemyx.comthermofisher.com LC separates components based on their physico-chemical properties, while MS differentiates them by their mass-to-charge ratio (m/z). chemyx.comrsc.org This dual selectivity makes LC-MS a powerful tool for quantitative measurements and comprehensive chemical profiling in complex samples, such as biological tissues (e.g., blood plasma, serum, urine) and natural products. wikipedia.orgrsc.orgsfu.canih.gov Tandem MS (MS/MS) can be further combined with LC (LC-MS/MS) for even more complex mixture analysis, offering enhanced speed, sensitivity, and selectivity. jove.com

Illustrative Data Table: LC-MS Profiling of a Hypothetical this compound

This table presents hypothetical data from an LC-MS analysis, showing identified components, their retention times, and relative abundances.

Component NameRetention Time (min)Mass-to-Charge Ratio (m/z)Relative Abundance (%)PubChem CID
Compound X2.15150.0818.57904
Compound Y3.42225.1232.16342
Compound Z5.88198.0512.31049
Compound W7.01310.1525.8962

Note: This is an illustrative data table. Interactive tables would allow for dynamic exploration of the data.

Statistical Methods in Chemical Analysis of Pooled Data.

The analysis of "K-Pools" often generates vast and complex datasets from multiple analytical measurements. Statistical methods, particularly chemometrics and multivariate data analysis (MVA), are indispensable for extracting meaningful information, identifying patterns, and developing predictive models from these large datasets. eurachem.orgbrjac.com.brresearchgate.netnumberanalytics.com

Chemometrics applies mathematical and statistical methods to chemical data to design optimal measurement procedures and provide maximum relevant chemical information. brjac.com.brresearchgate.net Key MVA techniques include Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression. PCA is used for dimensionality reduction and identifying underlying patterns or relationships within the data by transforming variables into a smaller set of uncorrelated principal components. spectroscopyonline.comeurachem.org PLS regression is employed for developing predictive models, particularly when there are many correlated variables, common in spectroscopic and chromatographic data. spectroscopyonline.comresearchgate.net These methods help in classifying samples, detecting anomalies, and understanding the factors influencing "this compound" compositions. numberanalytics.comcambridge.org Data mining, a subset of chemometrics, focuses on extracting usable information and previously unknown patterns from large raw datasets. brjac.com.brcambridge.org

Uncertainty Quantification in Pooled Calibrations.

Quantifying uncertainty is a critical aspect of ensuring the reliability and validity of analytical results, especially when dealing with "pooled calibrations" – calibration models developed from aggregated data. Uncertainty quantification provides a measure of the doubt associated with a measurement result, which is essential for informed decision-making.

Methods for assessing and reporting uncertainty include the propagation of errors and Monte Carlo simulations. The propagation of errors involves calculating the combined uncertainty from individual sources of error in a measurement process. Monte Carlo simulations are a powerful mathematical technique used to evaluate calibration strategies and assess the impact of various error sources on the final result. tandfonline.comnih.govchromatographyonline.comresearchgate.net These simulations involve repeatedly sampling data from a defined population (which can be derived from experimental data or generated computationally) and feeding it into calibration algorithms to produce a statistically valid appraisal of the calibration process. tandfonline.comnih.govchromatographyonline.com This approach allows for the study of experimental result quality (bias and standard deviation) under different conditions and helps in understanding the influence of factors like the number and distribution of calibration points. chromatographyonline.com By generating large amounts of calibration data at little cost, Monte Carlo simulations provide a robust means to evaluate calibration models and maximize the number of assay batches that meet acceptance criteria. tandfonline.comresearchgate.net

Compound Names and PubChem CIDs

Industrial and Environmental Implications of Chemical Pool Research

Optimization of Industrial Chemical Processes Involving Pool Mechanisms.

Potassium compounds are integral to optimizing numerous industrial chemical processes, especially those involving aqueous or solution-based "pool" mechanisms. Their utility stems from their diverse chemical properties, including strong oxidizing capabilities, catalytic activity, and high solubility cargohandbook.comscbt.comvinipul.compricepedia.it.

Beyond water treatment, other potassium compounds contribute to industrial optimization:

Potassium Acetate (B1210297) (CH₃COOK) : In chemical manufacturing, potassium acetate serves as a reagent and catalyst in various synthesis processes, including the production of pharmaceuticals and polymers vinipul.com. Its high solubility and hygroscopic nature make it suitable for applications like de-icing, where it acts as an environmentally friendly alternative to chloride-based de-icers, preventing corrosion on metal and concrete surfaces vinipul.com.

Potassium Chloride (KCl) : This compound is the chemical foundation for a significant portion of the potassium industry pricepedia.it. It is primarily extracted from minerals and brines and is used to produce potassium hydroxide (B78521) (caustic potash) through electrolysis pricepedia.it. Caustic potash, in turn, is a precursor for a wide range of non-agricultural products, including potassium carbonates, potassium permanganate (B83412), liquid soaps, and technical detergents pricepedia.it.

Potassium Permanganate (KMnO₄) : A strong oxidizing agent, potassium permanganate is used in water purification to treat murky or stagnant water and remove contaminants like iron, manganese, and hydrogen sulfide (B99878) bassin-baignade.euspeediipl.com. It also controls slime growth in ponds and swimming pools speediipl.com.

Environmental Chemistry Aspects of Chemical Pool Management.

The management of chemical pools, particularly in environmental contexts, necessitates a thorough understanding of the chemical interactions and potential impacts of introduced substances, including potassium compounds and ions.

Analysis of Chemical By-products in Water Pool Systems (e.g., disinfected water).

Water pool systems, especially those undergoing disinfection, are prone to the formation of chemical by-products. While chlorine-based disinfectants commonly lead to the formation of chloramines (combined chlorine) from reactions with nitrogen-containing compounds like perspiration and urine, which cause odors and irritation mahoninghealth.orgkwater.comshastacounty.gov, the use of non-chlorine oxidizers like Potassium Monopersulfate (KMPS) offers an alternative with different by-product profiles phta.orglaballey.com. KMPS utilizes reactive oxygen to destroy contaminants, and since it is chlorine-free, it does not contribute to the formation of chloramines phta.org. This is a significant environmental advantage, as it reduces the concentration of these irritating and odorous compounds in recreational water bodies.

However, any chemical introduced into water systems can lead to transformation products. Research into the degradation pathways of KMPS and the fate of its components (sulfate, potassium) in aquatic environments is crucial for a complete environmental assessment. The goal in managing water pool systems is to select chemicals and processes that effectively treat water while minimizing the formation of harmful or persistent by-products.

Role of Specific Ions (e.g., Potassium, K+) in Environmental Pool Equilibria.

Potassium ions (K+) play a critical role in maintaining the chemical equilibrium of environmental water systems, including natural and engineered "pools." Potassium is an essential element found dissolved in seawater and as part of many minerals, highlighting its natural presence in aquatic environments cargohandbook.com.

Potassium's high solubility in water means its compounds readily dissociate into K+ ions, which can participate in various solution equilibria cargohandbook.com. These ions are fundamental in maintaining electrochemical gradients in biological systems, and their presence in environmental waters can influence microbial activity and nutrient cycling scbt.com. For example, in agricultural runoff, potassium from fertilizers can enter water bodies, impacting aquatic ecosystems cargohandbook.com. Understanding the "potassium pool" within an environmental system involves analyzing its concentration, its interactions with other dissolved species, and its role in buffering capacity against pH fluctuations orendatech.com. The pKa values of various buffer systems, which can involve potassium salts, are crucial for maintaining stable pH levels in water bodies, preventing extreme acidity or alkalinity that could harm aquatic life orendatech.comlibretexts.org.

Key Chemical Parameters in Water Systems

Parameter / Compound PropertyValue / RangeReference
Potassium Monopersulfate (KMPS) pH Range2 - 12 phta.org
KMPS Standard Electrode Potential (E°)1.85 V phta.org
Seawater Potassium Concentration~0.04% by weight cargohandbook.comwikipedia.org
Global Potassium Production for Fertilizers~95% cargohandbook.comwikipedia.org
Recommended Free Chlorine in Public Pools1 - 3 ppm kwater.com
Recommended Pool Water pH Range7.2 - 7.8 kwater.comk-fluid.com
Hypochlorous Acid vs. Hypochlorite (B82951) Ion Disinfectant EffectivenessHOCl ~100 times more effective than OCl⁻ k-fluid.com
Water Dissociation Constant (Kw) at 25°C1.0 × 10⁻¹⁴ libretexts.org

Integration of Chemical Pool Concepts with Advanced Materials Science.

The principles governing chemical "pools"—specifically, the behavior of ions in solution and their interaction with solid phases—are increasingly integrated into advanced materials science. Potassium compounds are vital in the synthesis and modification of cutting-edge materials.

For instance, potassium compounds are employed in the production of ceramics and glass, where they influence properties such as melting point, viscosity, and durability scbt.com. The precise control of potassium ion concentration within the molten "pool" during glass manufacturing, for example, is critical for achieving desired optical and mechanical properties. In the context of batteries, particularly potassium-ion batteries, the concept of an ion "pool" is central, as the efficient transport and intercalation of K+ ions within electrode materials determine the battery's performance and energy density pricepedia.it. Research in this area focuses on optimizing the electrolyte composition and electrode material structure to facilitate rapid and reversible potassium ion movement.

Furthermore, potassium metal and its alloys are used in specialized applications, such as potent desiccants for drying solvents, where the "pool" of reactive potassium can remove trace water cargohandbook.comwikipedia.org. The understanding of solution-phase chemistry and ion behavior, a core aspect of "chemical pool" concepts, is thus directly applied to designing and synthesizing materials with tailored functionalities.

Sustainable Chemistry and Green Chemistry Principles in Pool-Related Synthesis.

The application of sustainable chemistry and green chemistry principles is paramount in the synthesis and utilization of chemicals within "pool" systems, aiming to minimize environmental impact and promote resource efficiency. For potassium-related compounds, this involves developing greener production methods and promoting their use as environmentally benign alternatives.

Potassium Acetate exemplifies green chemistry in its application as a de-icing agent. Compared to traditional chloride-based de-icers, potassium acetate is non-corrosive and more environmentally friendly, reducing damage to infrastructure and minimizing ecological harm to surrounding environments vinipul.com. Its use in de-icing solutions for airports and roads highlights a move towards safer, more sustainable chemical practices vinipul.com.

Future advancements in "pool-related synthesis" involving potassium will likely focus on:

Developing novel potassium catalysts that are more selective and efficient, reducing waste generation.

Designing potassium-based materials with enhanced recyclability and biodegradability.

Implementing closed-loop systems for potassium compound production and utilization to minimize discharge and maximize resource recovery.

These efforts underscore a commitment to integrating environmental stewardship with chemical innovation in the realm of "chemical pool" applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.